An In-depth Technical Guide to Boc-Hyp-OtBu: A Cornerstone for Advanced Peptide Synthesis and Drug Discovery
An In-depth Technical Guide to Boc-Hyp-OtBu: A Cornerstone for Advanced Peptide Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid tert-butyl ester, commonly known as Boc-Hyp-OtBu, is a pivotal chiral building block in modern medicinal chemistry and peptide science. Its unique trifunctional nature, featuring a Boc-protected amine, a tert-butyl ester-protected carboxylic acid, and a hydroxyl group, makes it an invaluable tool for the synthesis of complex peptides and small molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of Boc-Hyp-OtBu, with a particular focus on its role in solid-phase peptide synthesis (SPPS) and the development of targeted protein degraders (PROTACs). Detailed experimental protocols and logical workflows are presented to facilitate its effective utilization in research and development settings.
Chemical Structure and Physicochemical Properties
Boc-Hyp-OtBu is a derivative of the non-proteinogenic amino acid hydroxyproline. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is protected as a tert-butyl (OtBu) ester. This dual protection strategy allows for the selective deprotection of either terminus under specific conditions, a critical feature for stepwise peptide synthesis.
Chemical Structure:
Caption: 2D Chemical Structure of Boc-Hyp-OtBu.
A summary of the key physicochemical properties of Boc-Hyp-OtBu is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | (2S,4R)-Di-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate | [1] |
| Synonyms | Boc-L-trans-4-hydroxyproline tert-butyl ester, Boc-L-Hyp-OtBu | [1][2] |
| CAS Number | 170850-75-6 | [1] |
| Molecular Formula | C14H25NO5 | [1][2] |
| Molecular Weight | 287.35 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Optical Rotation | [α]20/D = -75 ± 2º (c=1 in MeOH) | |
| Storage | 2-8°C, sealed in dry conditions | [1] |
Synthesis of Boc-Hyp-OtBu
The synthesis of Boc-Hyp-OtBu typically starts from the commercially available Boc-Hyp-OH. The tert-butyl ester is introduced by reacting the carboxylic acid with a tert-butylating agent.
Experimental Protocol: Esterification of Boc-Hyp-OH
Materials:
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Boc-Hyp-OH
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2-tert-Butyl-1,3-diisopropylisourea
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO3)
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate (MgSO4)
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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Dissolve Boc-Hyp-OH (1 equivalent) in anhydrous DCM.
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Add 2-tert-butyl-1,3-diisopropylisourea (1.5 equivalents) to the solution.
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Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture to remove the urea byproduct.
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Wash the filtrate sequentially with saturated aqueous NaHCO3 and brine.
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Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure Boc-Hyp-OtBu.
Caption: General workflow for the synthesis of Boc-Hyp-OtBu.
Applications in Solid-Phase Peptide Synthesis (SPPS)
Boc-Hyp-OtBu is a valuable building block in Boc-SPPS, a strategy that relies on acid-labile protecting groups. The Boc group on the α-amine is removed with a moderate acid like trifluoroacetic acid (TFA), while the OtBu ester and other side-chain protecting groups are cleaved at the end of the synthesis with a strong acid like hydrogen fluoride (HF).
Experimental Protocol: Incorporation of Boc-Hyp-OtBu into a Peptide Chain
This protocol outlines a single coupling cycle for incorporating Boc-Hyp-OtBu onto a resin-bound peptide with a free N-terminal amine.
Materials:
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Peptide-resin (with free N-terminus)
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Boc-Hyp-OtBu
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N,N'-Diisopropylcarbodiimide (DIC)
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1-Hydroxybenzotriazole (HOBt)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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50% Trifluoroacetic acid (TFA) in DCM
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10% N,N-Diisopropylethylamine (DIEA) in DMF (neutralization solution)
Procedure:
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Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
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Boc Deprotection:
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Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).
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Treat the resin with fresh 50% TFA in DCM for 20-30 minutes.
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Wash the resin with DCM (3x) and DMF (3x).
-
-
Neutralization:
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Treat the resin with 10% DIEA in DMF for 2 minutes (2x).
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Wash the resin with DMF (3x).
-
-
Coupling:
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In a separate vessel, pre-activate Boc-Hyp-OtBu (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 10-15 minutes.
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Add the activated amino acid solution to the resin.
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Agitate the reaction mixture for 2-4 hours. Due to the steric hindrance of the proline derivative, a longer coupling time or a double coupling may be necessary.
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Monitor the coupling reaction using a qualitative ninhydrin test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Caption: Boc-SPPS cycle for the incorporation of Boc-Hyp-OtBu.
Role in Drug Discovery and Development: PROTACs
A significant application of Boc-Hyp-OtBu is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target. Hydroxyproline derivatives are key components of ligands that bind to the von Hippel-Lindau (VHL) E3 ligase.
The hydroxyl group of Boc-Hyp-OtBu serves as a crucial attachment point for the linker that connects the VHL ligand to the ligand for the protein of interest (POI).
Signaling Pathway: VHL-mediated Protein Degradation
The following diagram illustrates the general mechanism of action for a PROTAC utilizing a VHL ligand derived from a hydroxyproline scaffold.
Caption: Simplified signaling pathway of PROTAC-induced protein degradation via VHL recruitment.
Conclusion
Boc-Hyp-OtBu is a highly versatile and valuable building block for chemists and drug discovery professionals. Its well-defined structure and predictable reactivity in Boc-SPPS make it an essential tool for the synthesis of complex and modified peptides. Furthermore, its integral role in the design of VHL-recruiting PROTACs underscores its importance in the development of novel therapeutics targeting protein degradation. The detailed protocols and workflows presented in this guide are intended to empower researchers to effectively harness the potential of Boc-Hyp-OtBu in their scientific endeavors.
